Triphenyl N-(trimethylsilyl)phosphorimidate
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Overview
Description
Triphenyl N-(trimethylsilyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl N-(trimethylsilyl)phosphorimidate typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group . The general reaction scheme is as follows:
Ph3P+ClSiMe3→Ph3PNSiMe3+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: Triphenyl N-(trimethylsilyl)phosphorimidate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different phosphorimidate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives with different functional groups .
Scientific Research Applications
Triphenyl N-(trimethylsilyl)phosphorimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triphenyl N-(trimethylsilyl)phosphorimidate involves the formation of a stable P-N bond. This bond is crucial for its reactivity and stability. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its phosphorus atom . The pathways involved in its reactions often include nucleophilic substitution and coordination with metal centers .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
Phosphoramidates: A broader class of compounds with similar P-N bonds, used in various applications.
Uniqueness: Triphenyl N-(trimethylsilyl)phosphorimidate is unique due to its combination of a triphenylphosphine moiety and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in both research and industrial applications .
Properties
CAS No. |
63389-81-1 |
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Molecular Formula |
C21H24NO3PSi |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
triphenoxy(trimethylsilylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H24NO3PSi/c1-27(2,3)22-26(23-19-13-7-4-8-14-19,24-20-15-9-5-10-16-20)25-21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
HDEBJZDZNFLXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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